molecular formula C7H13BF4N2 B11823672 1-methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate

1-methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate

Cat. No.: B11823672
M. Wt: 212.00 g/mol
InChI Key: DJYONFUSEQIPJF-UHFFFAOYSA-N
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Description

1-Methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate is an ionic liquid that belongs to the class of imidazolium salts. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The tetrafluoroborate anion contributes to the compound’s stability and ionic conductivity, making it useful in a wide range of applications.

Preparation Methods

The synthesis of 1-methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-methylimidazole with a suitable alkylating agent, such as propyl bromide, under controlled conditions. The resulting product is then treated with tetrafluoroboric acid to yield the desired ionic liquid .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

1-Methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate involves its interaction with various molecular targets. In electrochemical applications, the compound facilitates ion transport due to its high ionic conductivity. In biological systems, it can interact with proteins and enzymes, stabilizing their structure and enhancing their activity .

Comparison with Similar Compounds

1-Methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate can be compared with other imidazolium-based ionic liquids, such as:

The uniqueness of this compound lies in its specific alkyl group, which influences its solubility, reactivity, and overall performance in various applications.

Properties

Molecular Formula

C7H13BF4N2

Molecular Weight

212.00 g/mol

IUPAC Name

1-methyl-3-propylidene-2H-imidazol-3-ium;tetrafluoroborate

InChI

InChI=1S/C7H13N2.BF4/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)5/h4-6H,3,7H2,1-2H3;/q+1;-1

InChI Key

DJYONFUSEQIPJF-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCC=[N+]1CN(C=C1)C

Origin of Product

United States

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